Cinchonine Monohydrochloride Hydrate is a salt form of cinchonine, a natural alkaloid primarily derived from the bark of the cinchona tree (Cinchona officinalis). [] Cinchonine belongs to the Cinchona alkaloid family, which are known for their antimalarial properties. [] In research, cinchonine and its derivatives, including the monohydrochloride hydrate form, are employed for various purposes, including chiral resolution, catalysis, and structural studies.
Cinchonine monohydrochloride hydrate is a chemical compound derived from the bark of the cinchona tree, known for its historical use as an antimalarial agent. It belongs to the class of alkaloids, specifically the cinchona alkaloids, which are characterized by their complex bicyclic structures. This compound is often utilized in pharmaceutical formulations due to its therapeutic properties, particularly in addressing drug resistance in various diseases.
Cinchonine is primarily extracted from the bark of the cinchona tree, native to South America. The extraction process involves harvesting the bark and employing methods such as solvent extraction to isolate the alkaloids, including cinchonine and its derivatives. Cinchonine monohydrochloride hydrate is synthesized from cinchonine through a series of chemical reactions that typically involve hydrochloric acid.
Cinchonine monohydrochloride hydrate is classified as an organic compound and falls under the category of alkaloids. Its systematic name is (8R,9S)-Cinchonine monohydrochloride hydrate, with a CAS number of 206986-88-1. It has a molecular formula of and a molecular weight of approximately 330.85 g/mol.
The synthesis of cinchonine monohydrochloride hydrate typically involves the following steps:
The reaction can be represented as follows:
This process requires careful control of temperature and pH to ensure high purity and yield.
Cinchonine monohydrochloride hydrate features a complex molecular structure characterized by a bicyclic framework. The structural formula can be represented as follows:
The compound contains multiple functional groups, including hydroxyl and amine groups, which contribute to its biological activity.
Cinchonine monohydrochloride hydrate can undergo various chemical reactions, including:
These reactions highlight the versatility of cinchonine-based compounds in synthetic organic chemistry.
Cinchonine monohydrochloride hydrate exerts its pharmacological effects primarily through inhibition of parasitic growth, particularly against malaria-causing parasites like Plasmodium falciparum. The mechanism involves:
Studies have shown that cinchonine derivatives possess significant antimalarial activity, often outperforming other treatments in specific contexts.
Relevant analyses indicate that proper storage conditions significantly enhance its shelf life and effectiveness in pharmaceutical applications.
Cinchonine monohydrochloride hydrate has several scientific uses:
Its diverse applications underscore its importance in both medicinal chemistry and pharmaceutical development.
Cinchonine monohydrochloride hydrate (C₁₉H₂₂N₂O·HCl·H₂O; CAS 5949-11-1) is a stereoisomer of quinine-derived alkaloids historically used against malaria. Its antimalarial activity hinges on disrupting Plasmodium falciparum heme detoxification in the digestive vacuole (DV). Unlike quinine, cinchonine exhibits stereospecific interactions: The 8R,9S configuration optimizes binding to toxic ferriprotoporphyrin IX (FPIX) heme monomers, inhibiting their crystallization into inert hemozoin. This forces cytotoxic heme accumulation, causing oxidative parasite death [1] [2].
Key mechanistic distinctions include:
Table 1: Antimalarial Activity of Cinchonine Against P. falciparum Strains
Strain | Phenotype | IC₅₀ (Cytostatic) | Key Resistance Markers |
---|---|---|---|
HB3 | QN-sensitive | 0.18 µM | Wild-type PfCRT |
Dd2 | QN-resistant | 3.2 µM | Mutant PfCRT (K76T) |
K76I | QN-hypersensitive | 0.05 µM | Altered DV pH regulation |
Data adapted from comparative studies of 9-epi isomers [2].
Cinchonine monohydrochloride hydrate triggers endoplasmic reticulum (ER) stress-mediated apoptosis in hepatocellular carcinoma. The alkaloid accumulates in the ER lumen, inhibiting protein folding and activating the unfolded protein response (UPR). Key events include:
In vitro studies demonstrate dose-dependent apoptosis in HepG2 cells, with 40% cell death at 50 µM after 48 h. This positions cinchonine as a template for ER-targeted oncology therapeutics [3].
Cinchonine monohydrochloride hydrate (≥99% purity) inhibits platelet aggregation via calcium influx blockade, independent of thromboxane A₂ (TXA₂) synthesis. The molecular cascade involves:
Table 2: IC₅₀ of Cinchonine Against Platelet Agonists
Agonist | Concentration | IC₅₀ (Cinchonine) | Primary Pathway Affected |
---|---|---|---|
Epinephrine | 200 µM | 180 µM | α₂-adrenergic receptor |
PAF | 800 nM | 125 µM | Calcium influx |
ADP | 4.3 µM | 300 µM | P2Y₁₂ receptor |
Collagen | 638 nM | 300 µM | GPVI collagen receptor |
Arachidonic acid | 0.75 mM | >500 µM (no effect) | Cyclooxygenase-1 |
Fura-2AM assays confirm 60% reduction in collagen-induced Ca²⁺ mobilization at 300 µM [6].
In obesity models, cinchonine monohydrochloride hydrate downregulates adipogenesis via transcriptional and anti-inflammatory pathways:
In vivo data show 0.05% dietary cinchonine reduces HFD-induced body weight gain by 38% and visceral fat mass by 26% after 10 weeks. This correlates with restored insulin sensitivity and normalized plasma triglycerides [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7